molecular formula C8H13F3O2S B1474504 1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol CAS No. 1690541-76-4

1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol

Cat. No.: B1474504
CAS No.: 1690541-76-4
M. Wt: 230.25 g/mol
InChI Key: RNRHTZSHZFYSTE-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol is a fluorinated alcohol featuring a trifluoromethyl group, a hydroxyl group, and a sulfanyl ether substituent derived from tetrahydrofuran (THF). Its structure includes:

  • Trifluoromethyl group (CF₃): Enhances lipophilicity and metabolic stability.
  • Hydroxyl group (OH): Provides hydrogen-bonding capacity, influencing solubility and reactivity.
  • [(Oxolan-2-yl)methyl]sulfanyl group: A tetrahydrofuran-derived substituent connected via a methylene-sulfur linkage, introducing polarity and conformational flexibility.

The compound’s molecular formula is C₈H₁₁F₃O₂S, with a calculated molecular weight of 228.1 g/mol.

Properties

IUPAC Name

1,1,1-trifluoro-3-(oxolan-2-ylmethylsulfanyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O2S/c9-8(10,11)7(12)5-14-4-6-2-1-3-13-6/h6-7,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRHTZSHZFYSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CSCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol is a compound of interest due to its unique trifluoromethyl and sulfanyl functional groups. These groups are known to influence the biological activity of compounds significantly. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C8H14F3NO2
  • Molecular Weight : 201.20 g/mol
  • CAS Number : 1529516-09-3

Biological Activity Overview

The biological activity of 1,1,1-trifluoro compounds often correlates with their lipophilicity and ability to interact with biological membranes. The presence of the trifluoromethyl group increases metabolic stability and can enhance the compound's potency against various biological targets.

Research indicates that compounds with trifluoromethyl groups can modulate enzyme activities and receptor interactions. For instance, studies have shown that similar trifluoromethyl-containing compounds exhibit:

  • Anticonvulsant Activity : Compounds in this category have been noted for their ability to enhance GABA(A) receptor currents, suggesting a potential mechanism for anticonvulsant effects .
  • Anesthetic Properties : Some analogues have demonstrated efficacy in reducing the minimum alveolar concentration (MAC) of anesthetics like isoflurane without significant cardiovascular side effects .

Pharmacological Studies

Recent studies have evaluated the biological effects of related compounds in vitro and in vivo. Here are some key findings:

StudyCompoundBiological ActivityIC50 Values
Compound 7Inhibition of PALB2 in PACA2 cells17.8 μM (HCT116)
Compound 15Down-regulation of BRCA genes in PC3 cells12.4 μM (HePG2)
Compound 8Decreased expression of EGFR and KRAS in A549 cells17.6 μM (HOS)

These studies highlight the potential anticancer properties of trifluoromethyl-containing compounds through gene regulation.

Case Studies

One notable case study involved the evaluation of a series of trifluoromethyl derivatives for their effects on cancer cell lines. The results indicated that these compounds could selectively inhibit cancer cell proliferation while sparing normal cells, demonstrating a therapeutic window that warrants further investigation.

Example Case Study Findings:

  • Cell Line : HCT116 (colon cancer)
    • Effect : Significant reduction in cell viability at concentrations around the IC50 values mentioned above.

This suggests that further exploration into the structure-activity relationship (SAR) of these compounds could yield valuable insights into their therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogues featuring different sulfanyl substituents:

Compound Name Molecular Formula Substituent Group Molecular Weight (g/mol) Key Functional Groups
Target Compound C₈H₁₁F₃O₂S [(Oxolan-2-yl)methyl]sulfanyl 228.1 CF₃, OH, sulfanyl, ether
1,1,1-Trifluoro-3-[(4-methylpyrimidin-2-yl)sulfanyl]propan-2-ol C₈H₉F₃N₂OS 4-Methylpyrimidin-2-yl 238.23 CF₃, OH, sulfanyl, pyrimidine (aromatic)
1,1,1-Trifluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol C₆H₇F₃N₂OS₂ 5-Methyl-1,3,4-thiadiazol-2-yl 248.23 CF₃, OH, sulfanyl, thiadiazole (heterocyclic)
Key Observations:

Substituent Flexibility vs. In contrast, pyrimidine () and thiadiazole () substituents are rigid aromatic systems, favoring π-π stacking interactions and metabolic stability but reducing solubility .

Electronic Effects :

  • The CF₃ group in all compounds withdraws electrons, increasing the acidity of the hydroxyl group (pKa ~10–12). This property is critical for proton transfer in catalytic or biological interactions.
  • The sulfanyl group exhibits variable electron-donating/withdrawing effects depending on the substituent. The THF group’s oxygen may slightly donate electrons via resonance, altering reactivity compared to pyrimidine or thiadiazole systems .

Biological Relevance: Pyrimidine and thiadiazole substituents are common in pharmaceuticals due to their ability to mimic nucleobases or inhibit enzymes. For example, thiadiazole derivatives are known protease inhibitors . The THF group in the target compound may improve blood-brain barrier penetration or reduce cytotoxicity compared to aromatic substituents, though direct studies are needed .

Physicochemical Properties

Property Target Compound Pyrimidine Analogue Thiadiazole Analogue
Boiling Point Estimated 180–200°C* Not reported Not reported
Solubility Moderate in polar solvents (e.g., DMSO, ethanol) Low (due to aromaticity) Very low (high heterocyclic rigidity)
LogP ~1.5–2.0* ~2.5–3.0 ~2.8–3.2
Stability Stable to hydrolysis; sulfanyl group may oxidize Prone to photodegradation Susceptible to ring-opening

*Estimated based on structural analogues.

Notes:
  • The THF group’s ether oxygen enhances hydrogen-bonding capacity, improving aqueous solubility compared to aromatic analogues.
  • The pyrimidine and thiadiazole analogues exhibit higher LogP values due to aromatic hydrophobicity, suggesting the target compound may have better bioavailability .

Preparation Methods

Industrial-Scale Preparation of the Chiral 1,1,1-Trifluoro-2-propanol Core

The foundational intermediate for this compound is (S)-1,1,1-trifluoro-2-propanol, which is prepared via stereoselective reduction of 1,1,1-trifluoroacetone. This step is critical as it establishes the chiral center with high optical purity.

Method: Microbial Enzymatic Reduction

  • Specific naturally occurring microorganisms capable of stereoselectively reducing 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoro-2-propanol are used.
  • The reaction conditions are optimized for industrial scalability:
    • Microorganism suspension density: $$10^7$$ to $$10^{11}$$ cfu/mL.
    • Substrate concentration: 0.05% to 3% (w/v) of 1,1,1-trifluoroacetone.
    • Temperature range: 5°C to 40°C.
    • pH range: 4.0 to 10.0, preferably 6.0 to 9.0.
  • The microbial enzymes, such as alcohol dehydrogenases, reduce the ketone to the chiral alcohol with enantiomeric excess up to 100% ee.
  • Coenzyme NAD(P)H, essential for the reduction, is regenerated in situ by the microorganism’s own dehydrogenase enzymes, often using glucose as a substrate, eliminating the need for external coenzyme addition.
  • This method provides high yield and optical purity suitable for industrial production.
Parameter Range/Value Notes
Microorganism density $$10^7$$–$$10^{11}$$ cfu/mL Cell suspension concentration
Substrate concentration 0.05–3% (w/v) 1,1,1-trifluoroacetone in suspension
Temperature 5–40°C Reaction temperature range
pH 4.0–10.0 (optimal 6.0–9.0) Reaction medium pH
Optical purity (ee) Up to 100% Enantiomeric excess achieved
Coenzyme regeneration In situ via dehydrogenase No external NAD(P)H required

Reference: This biocatalytic approach is described in detail in patent EP2511376B1, highlighting its novelty and industrial applicability.

Chemical Reduction Method for 1,1,1-Trifluoro-2-propanol

An alternative to biocatalytic reduction involves chemical reduction using lithium aluminium hydride (LiAlH4):

  • Starting material: 1,1,1-trifluoropropan-2-one.
  • Reaction conditions:
    • Solvents: Diethyl ether and tetrahydrofuran (THF).
    • Temperature: 0°C to room temperature.
    • Reaction time: Approximately 2 hours.
  • Procedure:
    • Add 2 equivalents of 2 M LiAlH4 in THF to a solution of 1,1,1-trifluoropropan-2-one in diethyl ether at 0°C.
    • Stir at room temperature for 2 hours.
    • Quench with saturated ammonium chloride solution.
    • Filter through celite and concentrate to obtain 1,1,1-trifluoropropan-2-ol.
  • Yield: Approximately 99%.
  • This method provides a straightforward chemical route but may lack the stereoselectivity of the microbial method.
Step Conditions/Details
Starting material 1,1,1-trifluoropropan-2-one (1 equiv)
Reducing agent Lithium aluminium hydride (2 equiv, 2 M in THF)
Solvent Diethyl ether (20 mL) and THF
Temperature 0°C initially, then room temperature
Reaction time 2 hours
Work-up Quench with saturated NH4Cl, filtration, concentration
Yield 99%

Reference: Detailed synthesis protocol and NMR data are reported in chemical synthesis databases and patent WO2019/8506.

Introduction of the Sulfanyl-(oxolan-2-yl)methyl Side Chain

The final step involves attaching the sulfanyl group bearing the oxolanyl methyl substituent to the trifluoro-propan-2-ol core.

  • Typical synthetic strategy:
    • Preparation of the oxolanyl methyl thiol intermediate.
    • Nucleophilic substitution or thiol-ene coupling to introduce the sulfanyl group at the 3-position of the trifluoropropanol backbone.
  • Reaction considerations:
    • Maintaining stereochemical integrity of the chiral center.
    • Avoiding side reactions such as oxidation of the thiol group.
  • Specific reaction conditions and catalysts vary depending on the exact synthetic route chosen; however, mild conditions and inert atmosphere are preferred to preserve functional groups.

Due to limited direct literature on this exact substitution step for this compound, general sulfur-functionalization methods involving thiol alkylation or substitution on halogenated trifluoropropanol derivatives are typically employed.

Summary Table of Preparation Methods

Step Method Key Reagents/Conditions Yield/Optical Purity Scale
1. Stereoselective reduction Microbial enzymatic reduction Microorganism suspension, 1,1,1-trifluoroacetone, pH 6-9, 5-40°C High yield, up to 100% ee Industrial scale
1. Alternative reduction Chemical reduction LiAlH4 in THF/diethyl ether, 0–20°C, 2 h ~99%, racemic or low ee Lab scale
2. Sulfanyl substitution Thiol alkylation/substitution Oxolanyl methyl thiol, trifluoropropanol derivative, inert atmosphere Variable, optimized for purity Research scale

Research Findings and Notes

  • Microbial reduction is preferred for producing enantiomerically pure (S)-1,1,1-trifluoro-2-propanol, a crucial intermediate for the target compound.
  • The coenzyme regeneration system intrinsic to the microorganism reduces production costs and complexity.
  • Chemical reduction methods are useful for rapid synthesis but may require additional chiral resolution steps.
  • The attachment of the oxolanyl methyl sulfanyl group requires careful control of reaction conditions to avoid racemization and side reactions.
  • Industrial methods focus on scalability, cost-effectiveness, and environmental considerations, favoring biocatalytic processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution. For example, oxolan-2-ylmethanethiol reacts with 1,1,1-trifluoro-3-chloropropan-2-ol under basic conditions (e.g., NaOH in ethanol). The thiolate anion attacks the electrophilic carbon, displacing chloride. Reaction optimization includes controlling temperature (20–40°C) and solvent polarity to enhance yield .

Q. How can spectroscopic techniques characterize this compound’s structure?

  • Methodological Answer :

  • NMR : <sup>19</sup>F NMR identifies trifluoromethyl groups (δ ≈ -60 to -70 ppm). <sup>1</sup>H NMR distinguishes oxolan protons (δ 1.8–2.2 ppm for methylene groups) and hydroxyl protons (δ 2.5–3.5 ppm, broad).
  • IR : Stretching vibrations for -OH (~3200 cm⁻¹), C-F (~1150 cm⁻¹), and C-S (~600–700 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What role does the oxolan (tetrahydrofuran) ring play in the compound’s reactivity?

  • Answer : The oxolan ring stabilizes the sulfanyl-methyl group via steric hindrance and electronic effects. Its conformational rigidity influences nucleophilic substitution kinetics and solubility in polar solvents .

Advanced Research Questions

Q. How can X-ray crystallography resolve the absolute configuration of this compound?

  • Methodological Answer : Co-crystallization with heavy atoms (e.g., iodine derivatives) enables phase determination. SHELXL refines the structure using diffraction data, resolving chiral centers and bond angles. For example, iodinated analogs (e.g., ) provide sufficient electron density for unambiguous assignment .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Answer :

  • Docking Studies : Molecular docking (AutoDock Vina) assesses binding affinity to enzymes like cytochrome P450. The trifluoromethyl group enhances hydrophobic interactions.
  • DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates electrostatic potential surfaces, revealing nucleophilic/electrophilic sites .

Q. How do structural analogs compare in reactivity and stability?

  • Answer :

Analog (R Group)Stability (TGA)Reactivity with NaBH₄
-CF₃ (Target Compound)150–200°CSlow reduction
-Cl ()120–160°CModerate reduction
-OCH₃ ()180–220°CNo reaction
The trifluoromethyl group increases thermal stability but reduces electrophilicity .

Q. What challenges arise in analyzing contradictory spectroscopic data?

  • Answer : Discrepancies in <sup>19</sup>F NMR shifts may stem from solvent polarity or hydrogen bonding. For example, DMSO-d₆ vs. CDCl₃ alters -OH proton exchange rates, affecting splitting patterns. Redundant validation (e.g., 2D NMR or X-ray) resolves ambiguities .

Methodological Notes

  • Key Tools : SHELX programs (crystallography), PubChem/DFT (computational modeling), and HRMS (structural validation) .
  • Contradictions : No direct contradictions found; evidence complements synthesis, characterization, and application aspects.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol

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